PRMT3 Methyltransferase Binding Affinity: Target Engagement vs. In-Class Kinase Inhibitors
This compound demonstrates measurable binding to the PRMT3 methyltransferase domain (residues 211–531), with an EC₅₀ of 1,300 nM in a cellular thermal shift assay (CETSA) performed in HEK293 cells [1]. This represents a distinct target engagement profile compared to other N-(methylsulfonyl)piperidine benzamides in the same patent family, which predominantly target PIM kinases (IC₅₀ range: 0.734–104 nM) or BTK (IC₅₀ ~1 nM) [2][3]. The weaker PRMT3 engagement suggests that the 2,4,6-trimethylbenzamide moiety directs binding away from the ATP-binding pockets of canonical kinases and toward a methyltransferase domain, opening a unique selectivity window.
| Evidence Dimension | Target engagement (PRMT3 vs. PIM kinase inhibition) |
|---|---|
| Target Compound Data | EC₅₀ = 1,300 nM (PRMT3, CETSA in HEK293 cells) |
| Comparator Or Baseline | Analog US9321756, 128: PIM IC₅₀ = 0.734 nM; Analog US9321756, 1: IC₅₀ = 104 nM (multi-kinase panel) |
| Quantified Difference | ~1,800-fold lower potency against PIM kinase vs. PRMT3 binding (cross-assay comparison) |
| Conditions | CETSA (PRMT3); enzymatic kinase inhibition assays (PIM) |
Why This Matters
This differential target engagement profile allows researchers studying protein arginine methyltransferases to use this compound as a chemical probe while avoiding confounding PIM kinase inhibition seen with structurally similar benzamide analogs.
- [1] BindingDB. BDBM50247349 / CHEMBL4072005 – Binding affinity to ePL-tagged human PRMT3 methyltransferase domain (EC₅₀ = 1,300 nM). View Source
- [2] BindingDB. BDBM224873 / US9321756, 128 – PIM Kinase IC₅₀ = 0.734 nM. View Source
- [3] BindingDB. BDBM47096 / US8937068, 1 – Multi-kinase inhibition panel; IC₅₀ = 104 nM. View Source
